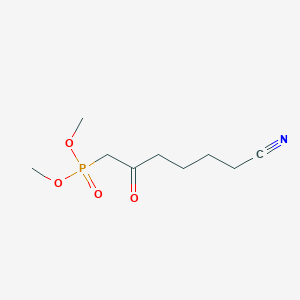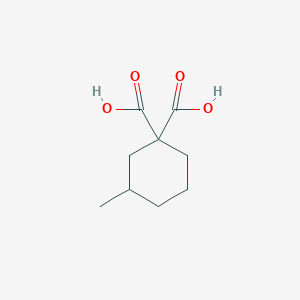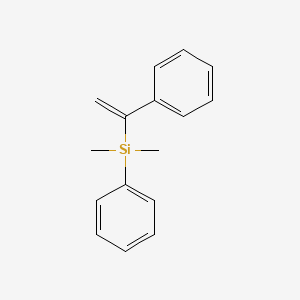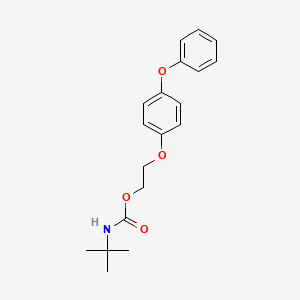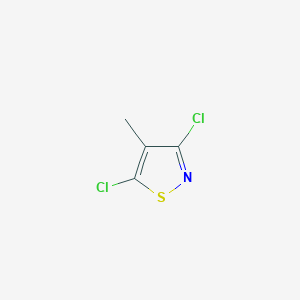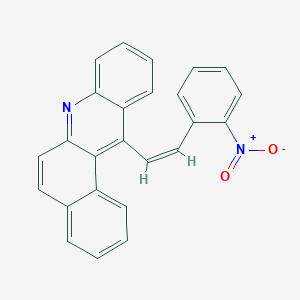
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate is an organic compound that contains both ester and nitrile functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate can be achieved through several methods. One common approach involves the reaction of diethyl malonate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to introduce the cyanoethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of adhesives, coatings, and polymers due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate involves its ability to participate in various chemical reactions due to the presence of both ester and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the additional cyanoethyl group.
Diethyl malonate: Contains ester groups but lacks nitrile groups.
Ethyl 2-cyanoacrylate: Contains a cyano group but has different reactivity due to the presence of an acrylate group.
Uniqueness
Diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate is unique due to the presence of both ester and nitrile groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
62934-87-6 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
diethyl 2-cyano-2-(2-cyanoethyl)-3,3-dimethylpentanedioate |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-12(18)10-14(3,4)15(11-17,8-7-9-16)13(19)21-6-2/h5-8,10H2,1-4H3 |
Clé InChI |
DHAXTJUXWSQJBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C)C(CCC#N)(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


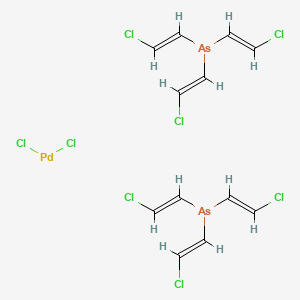

![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)

![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
